Benzyl chloromethyl ether
Overview
Description
Benzyl chloromethyl ether, also known as (chloromethoxymethyl)benzene, is an organic compound with the molecular formula C8H9ClO. It is a powerful alkylating agent and a potential carcinogen.
Mechanism of Action
Target of Action
Benzyl chloromethyl ether (BCME) is primarily used as an alkylating agent . Its primary targets are aromatic compounds, where it introduces a chloromethyl group .
Mode of Action
BCME’s mode of action involves electrophilic substitution of the aromatic compound . The formation of the chloromethyl cation ([ClCH2]+) is promoted by ZnI2 . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Biochemical Pathways
The primary biochemical pathway affected by BCME is the synthesis of ethers . In the Williamson Ether Synthesis, an alkoxide nucleophile reacts with an alkyl halide in an SN2 reaction . BCME can be used to introduce a chloromethyl group into the ether .
Result of Action
The result of BCME’s action is the formation of a new ether with a chloromethyl group . This can be used in further reactions to synthesize more complex molecules.
Action Environment
The action of BCME is influenced by environmental factors such as temperature and the presence of a catalyst . For example, the chloromethylation reaction can be carried out in CH2Cl2 at room temperature . Furthermore, BCME is a powerful alkylating agent and a potential carcinogen, and it reacts with water and alcohols, forming hydrogen chloride . Therefore, it should be handled with care, avoiding inhalation and skin contact .
Biochemical Analysis
Biochemical Properties
Benzyl chloromethyl ether is known to participate in biochemical reactions, particularly as an alkylating agent
Cellular Effects
Given its potential as a carcinogen , it may have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an alkylating agent, it can add an alkyl group to other molecules, which could potentially affect the function of biomolecules, inhibit or activate enzymes, and alter gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl chloromethyl ether can be synthesized by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride. The reaction is typically carried out in a three-necked flask equipped with an overhead mechanical stirrer, gas-inlet tube, thermometer, and a calcium chloride drying tube. The mixture is maintained at 20–25°C with a water bath during the addition of anhydrous hydrogen chloride .
Industrial Production Methods: The reaction mixture is then dried and distilled under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl chloromethyl ether undergoes various types of reactions, including substitution and addition reactions. It is known to react with water and alcohols to form hydrogen chloride .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles such as amines and thiols to form substituted products.
Addition Reactions: It can also react with carbonyl compounds in the presence of samarium (II) iodide to form addition products.
Major Products Formed:
Substitution Products: When reacted with amines, it forms benzylamino derivatives.
Addition Products: Reaction with carbonyl compounds yields 1,2-diols after subsequent hydrogenolysis.
Scientific Research Applications
Benzyl chloromethyl ether is widely used in scientific research for various applications:
Biology: It is used as a reagent in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of pesticides, dyes, and surfactants.
Comparison with Similar Compounds
Chloromethyl methyl ether (CMME): Similar in structure but used primarily for introducing methoxymethyl protecting groups.
Bis(chloromethyl) ether (BCME): A related compound with two chloromethyl groups, known for its use in chemical warfare and industrial applications.
Uniqueness: Benzyl chloromethyl ether is unique due to its specific use in introducing benzoyloxy- and hydroxymethyl groups, making it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
chloromethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-60-8, 35364-99-9 | |
Record name | Benzyl chloromethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl chloromethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethoxymethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.